Cobinamide, Co-(cyano-kC)-, dihydrogen phosphate (ester), inner salt,3'-ester with[1-[5'-O-(3-carboxy-1-oxopropyl)-a-D-ribofuranosyl]-5,6-dimethyl-1H-benzimidazole-kN3]
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Overview
Description
Cobinamide, Co-(cyano-kC)-, dihydrogen phosphate (ester), inner salt, 3’-ester with [1-[5’-O-(3-carboxy-1-oxopropyl)-a-D-ribofuranosyl]-5,6-dimethyl-1H-benzimidazole-kN3]: is a complex organometallic compound. It is a derivative of cobinamide, which is an intermediate in the biosynthesis of cobalamin (vitamin B12). This compound is characterized by its intricate structure, which includes a cobalt ion coordinated with a cyano group, a dihydrogen phosphate ester, and a benzimidazole ribofuranosyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cobinamide, Co-(cyano-kC)-, dihydrogen phosphate (ester), inner salt, 3’-ester with [1-[5’-O-(3-carboxy-1-oxopropyl)-a-D-ribofuranosyl]-5,6-dimethyl-1H-benzimidazole-kN3] involves multiple steps. The starting material is typically cobinamide, which undergoes a series of chemical reactions to introduce the cyano group, the dihydrogen phosphate ester, and the benzimidazole ribofuranosyl ester. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct coordination of the cobalt ion and the formation of the desired ester linkages .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the precise control of reaction conditions and the efficient production of the compound in high yields. The use of advanced purification techniques, such as chromatography and crystallization, ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cobinamide, Co-(cyano-kC)-, dihydrogen phosphate (ester), inner salt, 3’-ester with [1-[5’-O-(3-carboxy-1-oxopropyl)-a-D-ribofuranosyl]-5,6-dimethyl-1H-benzimidazole-kN3]: undergoes various chemical reactions, including:
Oxidation: The cobalt ion can undergo oxidation, changing its oxidation state and altering the compound’s properties.
Reduction: The compound can be reduced, typically affecting the cyano group and the cobalt ion.
Substitution: Ligand substitution reactions can occur, where the cyano group or other ligands are replaced by different groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The reactions often require specific conditions, such as controlled pH, temperature, and the presence of catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce a higher oxidation state cobalt complex, while reduction may yield a lower oxidation state complex. Substitution reactions can result in a variety of new compounds with different ligands .
Scientific Research Applications
Cobinamide, Co-(cyano-kC)-, dihydrogen phosphate (ester), inner salt, 3’-ester with [1-[5’-O-(3-carboxy-1-oxopropyl)-a-D-ribofuranosyl]-5,6-dimethyl-1H-benzimidazole-kN3]: has numerous applications in scientific research:
Chemistry: It is used as a model compound to study the coordination chemistry of cobalt and the reactivity of organometallic complexes.
Biology: The compound is studied for its role in the biosynthesis of cobalamin and its potential as a vitamin B12 analog.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for vitamin B12 synthesis and its potential in treating vitamin B12 deficiency.
Industry: The compound is used in the development of new materials and catalysts, leveraging its unique chemical properties
Mechanism of Action
The mechanism by which Cobinamide, Co-(cyano-kC)-, dihydrogen phosphate (ester), inner salt, 3’-ester with [1-[5’-O-(3-carboxy-1-oxopropyl)-a-D-ribofuranosyl]-5,6-dimethyl-1H-benzimidazole-kN3] exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes involved in the biosynthesis of cobalamin, affecting their activity and the overall production of vitamin B12.
Comparison with Similar Compounds
Cobinamide, Co-(cyano-kC)-, dihydrogen phosphate (ester), inner salt, 3’-ester with [1-[5’-O-(3-carboxy-1-oxopropyl)-a-D-ribofuranosyl]-5,6-dimethyl-1H-benzimidazole-kN3]: can be compared with other similar compounds, such as:
Cobinamide, cyanide, dihydrogen phosphate (ester), inner salt, 3’-ester with 5,6-dichloro-1-alpha-D-ribofuranosyl-1H-benzimidazol: This compound has a similar structure but with different substituents on the benzimidazole ring.
Cobinamide, Co-(cyano-kC)-, dihydrogen phosphate (ester), inner salt, 3-ester with 4-methylphenyl a-D-ribofuranoside: Another similar compound with variations in the ester group.
These comparisons highlight the uniqueness of the compound in terms of its specific substituents and their effects on its chemical properties and reactivity.
Properties
Molecular Formula |
C67H92CoN14O17P- |
---|---|
Molecular Weight |
1455.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5S)-2-(3-carboxypropanoyloxymethyl)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxyoxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;cobalt(2+);cyanide |
InChI |
InChI=1S/C66H94N13O17P.CN.Co/c1-31-22-41-42(23-32(31)2)79(30-74-41)61-56(90)57(43(94-61)29-93-53(89)19-18-52(87)88)96-97(91,92)95-33(3)28-73-51(86)20-21-63(8)39(24-48(70)83)60-66(11)65(10,27-50(72)85)38(14-17-47(69)82)55(78-66)35(5)59-64(9,26-49(71)84)36(12-15-45(67)80)40(75-59)25-44-62(6,7)37(13-16-46(68)81)54(76-44)34(4)58(63)77-60;1-2;/h22-23,25,30,33,36-39,43,56-57,60-61,90H,12-21,24,26-29H2,1-11H3,(H16,67,68,69,70,71,72,73,75,76,77,78,80,81,82,83,84,85,86,87,88,91,92);;/q;-1;+2/p-2/t33?,36?,37?,38?,39?,43-,56-,57-,60?,61+,63?,64?,65?,66?;;/m1../s1 |
InChI Key |
MOBGMPXUMKCEAU-MSLBKYONSA-L |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)COC(=O)CCC(=O)O)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+2] |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)COC(=O)CCC(=O)O)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+2] |
Origin of Product |
United States |
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